1-Chlorohexadecane

Description

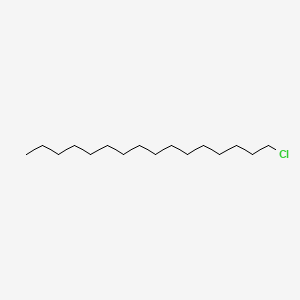

Structure

3D Structure

Properties

IUPAC Name |

1-chlorohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWAXFZCVYJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027580 | |

| Record name | 1-Chlorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexadecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4860-03-1 | |

| Record name | 1-Chlorohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4860-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROHEXADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5ZKS3EK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Chlorohexadecane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound (CAS 4860-03-1). This long-chain alkyl halide is a versatile chemical intermediate used in various industrial and research applications, including the synthesis of surfactants, pharmaceuticals, and other organic compounds.[1][2][3]

Chemical Identity and Structure

This compound is an organic compound classified as an alkyl halide.[2] It consists of a sixteen-carbon aliphatic chain (hexadecyl group) with a single chlorine atom attached to the terminal carbon.[2] This structure imparts a hydrophobic nature and a reactive site for nucleophilic substitution.[2][3]

Key Identifiers:

-

Synonyms : Cetyl chloride, Hexadecyl chloride, n-Hexadecyl chloride, Palmityl chloride[4][6][7]

-

CAS Number : 4860-03-1[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a colorless to almost colorless, clear liquid at room temperature.[2][6] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol and ether.[2][6]

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 260.89 g/mol | [7][8] |

| Density | 0.865 g/mL at 25 °C | [1][6][8] |

| Melting Point | 8-14 °C | [1][6][8] |

| Boiling Point | 149 °C at 1 mmHg322 °C | [1][6][8][6][9] |

| Flash Point | 136 °C (276.8 °F) - closed cup | [8] |

| Vapor Pressure | 129 mmHg at 21 °C | [1][8] |

| Water Solubility | 0.02 g/L at 20 °C | [1][6] |

| Refractive Index | n20/D 1.449 | [1][6][8] |

| XLogP3 | 9 | [5] |

Experimental Protocols

Synthesis via Chlorination of Hexadecanol

A common method for producing this compound is through the reaction of 1-hexadecanol (B1195841) (cetyl alcohol) with a suitable chlorinating agent.[10] This nucleophilic substitution reaction replaces the hydroxyl (-OH) group of the alcohol with a chlorine atom.

General Protocol:

-

Reaction Setup : In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with 1-hexadecanol and an appropriate solvent (e.g., toluene (B28343) or dichloromethane).

-

Addition of Chlorinating Agent : A chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃)) is added dropwise to the stirred solution. The reaction is often performed at a controlled temperature, sometimes requiring initial cooling due to the exothermic nature of the reaction.

-

Reaction Monitoring : The mixture is typically heated to reflux and stirred for several hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent and solvent are removed, often by distillation. The crude product is then washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a water wash.

-

Isolation : The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude this compound.

-

Final Purification : High purity this compound can be obtained through vacuum distillation.

Caption: General workflow for synthesis and purification.

Quality Analysis

The purity of this compound is critical for its applications and is typically assessed using Gas Chromatography (GC).[10] A high assay, often ≥98%, is required for use in sensitive synthetic pathways.[10] The electron impact mass spectra of this compound have also been studied for its characterization.[1][11]

Biological Interactions: A Metabolic Pathway

While not involved in signaling pathways in the traditional sense, this compound has been studied in the context of microbial metabolism. Research has shown that hydrocarbon-utilizing bacteria, such as Mycobacterium convolutum, can incorporate chlorinated alkanes into their fatty acids.

In this process, the bacterium utilizes this compound as a carbon source. The terminal chlorine atom is removed, and the resulting hexadecyl chain is integrated into the bacterium's phospholipid structures, forming chlorinated fatty acids. This demonstrates a specific metabolic capability of certain microorganisms to process halogenated hydrocarbons.

Caption: Metabolic fate in Mycobacterium convolutum.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[6] It is essential to handle this chemical in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] Containers should be kept tightly sealed and stored in a cool, dry place away from incompatible substances.[13] All waste must be handled in accordance with local, state, and federal regulations.[12]

References

- 1. This compound | 4860-03-1 [chemicalbook.com]

- 2. CAS 4860-03-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Hexadecane, 1-chloro- [webbook.nist.gov]

- 5. This compound | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. nbinno.com [nbinno.com]

- 11. 1-クロロヘキサデカン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 1-Chlorohexadecane (CAS: 4860-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chlorohexadecane (CAS No. 4860-03-1), a long-chain alkyl halide pivotal as a chemical intermediate. Also known as Cetyl Chloride or Hexadecyl Chloride, this compound is a key building block in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and various organic molecules. This document details its physicochemical properties, outlines experimental protocols for its synthesis and purification, explores its primary chemical applications, and summarizes critical safety and handling information. The content is structured to serve as a practical resource for professionals in chemical research and drug development.

Physicochemical Properties

This compound is a colorless to light yellow transparent liquid under standard conditions.[1] Its high hydrophobicity, indicated by a LogP value of 8.94, is a defining characteristic.[1] It is readily soluble in organic solvents like alcohol and ether but has very limited solubility in water.[2] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 4860-03-1 | [1][2][3][4] |

| EC Number | 225-461-7 | [2][3] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | Cetyl chloride, Hexadecyl chloride, Palmityl chloride | [1][2][4][7] |

| Molecular Properties | ||

| Molecular Formula | C₁₆H₃₃Cl | [1][2][5] |

| Molecular Weight | 260.89 g/mol | [3][4][5] |

| Physical Properties | ||

| Appearance | Colorless to light yellow clear liquid | [1][2][4] |

| Melting Point | 8-14 °C | [1][2][3][4] |

| Boiling Point | 321.8 ± 5.0 °C at 760 mmHg; 149 °C at 1 mmHg | [1][2][3][4] |

| Density | 0.865 g/mL at 25 °C | [2][3][4] |

| Water Solubility | 0.02 g/L at 20 °C | [1][2][4] |

| Vapor Pressure | 129 mmHg at 21 °C | [3][4] |

| Refractive Index (n20/D) | 1.449 | [2][3][4] |

| Safety Properties | ||

| Flash Point | 136 °C (276.8 °F) - closed cup | [3][8] |

| Autoignition Temperature | 220 °C | [8] |

Synthesis, Purification, and Analysis

General Synthesis Protocol: Chlorination of 1-Hexadecanol (B1195841)

The most common industrial synthesis route for this compound is the chlorination of its corresponding alcohol, 1-hexadecanol (cetyl alcohol), using a suitable chlorinating agent.[1][9] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reliability and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 1-hexadecanol (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon). Add a suitable anhydrous solvent such as toluene (B28343) or dichloromethane (B109758).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (approx. 1.2 eq) dropwise from the dropping funnel to the stirred solution. A small amount of a tertiary amine base like pyridine (B92270) or triethylamine (B128534) can be added catalytically to neutralize the HCl generated.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a beaker of ice water to decompose any excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Vacuum Distillation

For research and pharmaceutical applications requiring high purity (typically ≥98.0% or ≥99.0%), the crude product is purified by vacuum distillation.[9] This technique is suitable for high-boiling point liquids that would decompose at their atmospheric boiling point.

Experimental Protocol:

-

Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.

-

Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently in an oil bath while the vacuum is applied.

-

Fraction Collection: Discard any initial low-boiling point fractions. Collect the main fraction boiling at approximately 149 °C at a pressure of 1 mmHg.[3][4]

-

Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).

Analytical Protocol: Gas Chromatography (GC)

The purity and identity of this compound are typically confirmed by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.

General GC-MS Protocol:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% polydimethylsiloxane (B3030410) phase (e.g., USP G43), is often suitable for analyzing alkyl halides.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[7]

-

Injector: Split/splitless injector at a temperature high enough to vaporize the sample without decomposition (e.g., 290 °C).[10]

-

Oven Program: A temperature gradient is typically used. For example, start at 150 °C, hold for 1 minute, then ramp at 3 °C/min to 280 °C and hold.[10]

-

Detector: FID at 320 °C or MS scanning a mass range of m/z 35–750.[10]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or acetonitrile.[4]

Key Chemical Reactions and Applications

This compound's primary utility lies in its role as a versatile chemical intermediate.[4][5] The long C16 alkyl chain imparts hydrophobicity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution.

Surfactant Synthesis

A major industrial application of this compound is in the production of surfactants.[1] By reacting it with various hydrophilic head groups, a wide range of cationic, anionic, and non-ionic surfactants can be synthesized.[10]

-

Cationic Surfactants: Reaction with tertiary amines (e.g., pyridine or trimethylamine) yields quaternary ammonium salts, such as cetylpyridinium (B1207926) chloride, which are used as antiseptics and detergents.[10][11]

-

Anionic/Non-ionic Surfactants: Nucleophilic substitution with alcohols or thiols, followed by sulfonation or ethoxylation, can produce anionic or non-ionic surfactants used in detergents and emulsifiers.[10]

Grignard Reagent Formation

This compound can react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, hexadecylmagnesium chloride.[2][3] This powerful nucleophile is invaluable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

General Protocol for Grignard Reaction:

-

Setup: All glassware must be rigorously flame-dried under an inert atmosphere to ensure anhydrous conditions. Equip a round-bottom flask with a reflux condenser and dropping funnel. Place magnesium turnings (1.1 eq) in the flask.

-

Initiation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium. A crystal of iodine may be added to help initiate the reaction.[12] The start of the reaction is indicated by bubbling and the disappearance of the iodine color.[12]

-

Completion: Once initiated, add the remaining this compound solution at a rate that maintains a gentle reflux. After addition, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction: The resulting solution of hexadecylmagnesium chloride can then be used directly by adding an electrophile (e.g., a solution of a ketone in anhydrous ether).

Palladium-Catalyzed Cross-Coupling Reactions

As an alkyl halide, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[13] This allows for the formation of a C(sp³)–C(sp²) bond by coupling with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

General Protocol for Suzuki Coupling:

-

Setup: In a reaction vessel under an inert atmosphere, combine the arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, 1-5 mol%), and an appropriate solvent (e.g., dioxane, DMF, or n-propanol/water).[13][14][15]

-

Reaction: Add this compound (1.0 eq) to the mixture. Heat the reaction (typically 80-120 °C) with stirring for several hours until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Toxicology and Safety Information

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][12] The toxicological properties have not been fully investigated.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or an eyeshield.[3][8] If ventilation is inadequate, use a suitable respirator (e.g., N95 dust mask).[3]

-

Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood.[8][14] Avoid breathing vapor or mist and prevent contact with skin and eyes.[8] Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and strong bases.[2][8][16]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water.[8] In all cases of exposure, seek medical attention.[8]

-

-

Fire Safety: this compound is a combustible liquid with a flash point of 136 °C.[3] In case of fire, use a water spray, dry chemical, carbon dioxide, or appropriate foam.[8] Heating may cause containers to rupture violently.[14] Combustion may produce toxic fumes, including carbon monoxide, hydrogen chloride, and phosgene.[14][16]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 6. This compound | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. h-brs.de [h-brs.de]

- 11. shimadzu.com [shimadzu.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 1-Chlorohexadecane and Its Synonyms: Cetyl chloride and Hexadecyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane, also known by its common synonyms Cetyl chloride and Hexadecyl chloride, is a halogenated hydrocarbon with the chemical formula C₁₆H₃₃Cl.[1][2] This long-chain alkyl chloride serves as a crucial intermediate in various organic syntheses.[3] Its primary applications lie in the manufacturing of surfactants, pharmaceuticals, and other specialty chemicals.[4][5][6] This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless, transparent liquid at room temperature.[4][7] It is characterized by its significant hydrophobicity, which is a key factor in its use for producing surfactants.[3] The following table summarizes its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₃Cl | [1][4] |

| Molecular Weight | 260.89 g/mol | [1][2][4] |

| CAS Number | 4860-03-1 | [1][4][8] |

| Appearance | Colorless, transparent liquid | [5][7] |

| Density | 0.865 g/mL at 25 °C | [4][7] |

| Melting Point | 8-14 °C | [4][7] |

| Boiling Point | 149 °C at 1 mmHg | [4][7] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Water Solubility | 0.02 g/L at 20 °C (Insoluble) | [4][7] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [7] |

| Refractive Index (n20/D) | 1.449 | [4][7] |

Synthesis of this compound

The industrial synthesis of this compound typically involves the chlorination of 1-hexadecanol (B1195841).[3] Several methods have been developed to achieve high yields and purity.

Synthesis from 1-Hexadecanol and Hydrochloric Acid

A common industrial method involves the reaction of 1-hexadecanol with gaseous hydrochloric acid at elevated temperatures and pressures.[9]

Experimental Protocol:

-

Introduce 1-hexadecanol into a suitable reactor with stirring capabilities.[9]

-

Heat the reactor to approximately 130°C.[9]

-

Introduce gaseous hydrochloric acid while maintaining the temperature around 140°C and the pressure between 4 and 4.5 bars.[9]

-

After the reaction is complete, cool the mixture to 80-85°C.[9]

-

Decompress the reactor and separate the organic phase from the aqueous phase.[9]

References

- 1. This compound | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cetyl Chloride | 4860-03-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 4860-03-1 [chemicalbook.com]

- 5. Cetyl Chloride – Shreeji Chemical Industries [shreejichems.in]

- 6. nbinno.com [nbinno.com]

- 7. Cetyl Chloride [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]

Physical properties of 1-Chlorohexadecane (melting point, boiling point, density)

An In-depth Technical Guide to the Physical Properties of 1-Chlorohexadecane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 4860-03-1), a long-chain alkyl halide. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams.

Core Physical Properties

This compound, also known as cetyl chloride, is a colorless to slightly yellowish liquid at room temperature.[1][2] It is a halogenated organic compound with the molecular formula C16H33Cl.[1] Its hydrophobic nature makes it insoluble in water but soluble in organic solvents like alcohol and ether.[2][3]

Data Presentation

The physical properties of this compound are summarized in the table below. The presented values are compiled from various sources and represent a range of experimentally determined and reported data.

| Physical Property | Value | Conditions | Citations |

| Melting Point | 8 - 14 °C | (lit.) | [3][4] |

| 8 °C | [1][5][6] | ||

| Freezing Point | 17.9 °C | [3][7] | |

| Boiling Point | 322 °C | at 760 mmHg | [1][3][5][6] |

| 321.8 ± 5.0 °C | at 760 mmHg | [7] | |

| 149 °C | at 1 mmHg | [3][4] | |

| Density | 0.865 g/mL | at 25 °C (lit.) | [3][4] |

| 0.86 g/mL | [5] | ||

| 0.860 g/mL | [6] | ||

| ~0.9 ± 0.1 g/cm³ | [7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point, boiling point, and density of long-chain haloalkanes like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[8][9]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of solid this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).[8][10]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8] The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[8][12]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A distillation flask is filled with this compound to about two-thirds of its volume. A thermometer is positioned in the neck of the flask, with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is in turn connected to a receiving flask.

-

Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where there is an equilibrium between the liquid and vapor phases, is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary, especially for significant deviations. For long-chain alkyl halides, boiling points are often determined under reduced pressure to prevent decomposition.[13]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately (m1). It is then filled with distilled water of a known temperature, and the excess is removed. The filled pycnometer is weighed again (m2). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is then weighed (m3).

-

Calculation: The mass of the this compound is (m3 - m1). The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Visualizations

The following diagrams illustrate the experimental workflows and the relationships between molecular structure and physical properties for haloalkanes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 4860-03-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Hexadecane,1-chloro- [chembk.com]

- 4. This compound | 4860-03-1 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. innospk.com [innospk.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. youtube.com [youtube.com]

Solubility Profile of 1-Chlorohexadecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorohexadecane, a long-chain halogenated alkane, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, formulation development, and various industrial processes. This document presents available quantitative solubility data, details a standardized experimental protocol for solubility determination, and offers insights into the molecular interactions governing its solubility.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For a non-polar, long-chain molecule like this compound, the principle of "like dissolves like" is the primary determinant of its solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its extensive non-polar alkyl chain, is anticipated to be readily soluble in non-polar organic solvents and less soluble in polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, general observations and data for analogous long-chain haloalkanes indicate high solubility in common non-polar and moderately polar organic solvents. The table below summarizes the available data and provides estimations based on the solubility of similar compounds.

| Solvent | Chemical Formula | Polarity | Solubility of this compound ( g/100 g solvent at 25°C) | Notes |

| Water | H₂O | High | < 0.002[1][2] | Practically Insoluble |

| Methanol | CH₃OH | High | Miscible (Estimated) | Soluble due to the "like dissolves like" principle with the alkyl chain. |

| Ethanol | C₂H₅OH | High | Miscible (Estimated) | Soluble due to the "like dissolves like" principle with the alkyl chain. |

| Acetone | C₃H₆O | Medium | Miscible (Estimated) | Expected to be a good solvent due to its moderate polarity. |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible (Estimated) | Highly soluble due to its non-polar nature.[1] |

| Hexane | C₆H₁₄ | Low | Miscible (Estimated) | Excellent solvent due to its non-polar, alkane nature. |

| Toluene | C₇H₈ | Low | Miscible (Estimated) | Good solvent due to its non-polar, aromatic character. |

Note: "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. These estimations are based on the general principle of "like dissolves like" and the known solubility of similar long-chain alkanes and haloalkanes in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to ±0.0001 g)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant over time).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved micro-droplets of this compound.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound (e.g., 60-80 °C). The boiling point of the solvent should be considered when setting the oven temperature.

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight of the dish with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility as grams of this compound per 100 grams of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Conclusion

This compound exhibits solubility characteristics typical of a long-chain haloalkane, being highly soluble in non-polar organic solvents and practically insoluble in water. For precise quantitative analysis, particularly in the context of pharmaceutical and chemical process development, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate solubility data. This information is essential for optimizing reaction conditions, developing effective purification strategies, and formulating products with desired performance characteristics.

References

An In-depth Technical Guide to 1-Chlorohexadecane: Molecular Weight and Formula

This guide provides a concise overview of the fundamental chemical properties of 1-Chlorohexadecane, tailored for researchers, scientists, and professionals in drug development. The focus is on its molecular formula and weight, presented in a clear and accessible format.

Quantitative Data Summary

The following table summarizes the key molecular identifiers for this compound. This data is compiled from multiple chemical databases, providing a consistent and verified reference.

| Identifier | Value | Citations |

| Molecular Formula | C₁₆H₃₃Cl | [1][2][3] |

| Linear Formula | CH₃(CH₂)₁₅Cl | [4] |

| Molecular Weight | 260.89 g/mol | [4] |

| 260.9 g/mol | [2][3] | |

| 260.886 g/mol | [1] | |

| CAS Registry Number | 4860-03-1 | [1][2] |

| Synonyms | Cetyl chloride, Hexadecyl chloride, n-Hexadecyl chloride, Palmityl chloride | [1][2] |

Experimental Protocols

No experimental protocols were cited in the context of determining the molecular weight and formula for this guide. The provided data is based on computational and established chemical knowledge.

Logical Relationships

The following diagram illustrates the logical connection between the chemical name, its molecular formula, and its resulting molecular weight.

References

Spectroscopic Profile of 1-Chlorohexadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-chlorohexadecane, a long-chain alkyl halide. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a comprehensive resource for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the chlorine atom causes the protons on the carbon adjacent to it (C1) to be deshielded and appear at a lower field (higher chemical shift) compared to the other methylene (B1212753) protons in the alkyl chain.

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|

| ~3.54 | Triplet | -CH₂-Cl (C1) |

| ~1.76 | Quintet | -CH₂-CH₂-Cl (C2) |

| ~1.26 | Multiplet | -(CH₂)₁₃- (C3-C15) |

| ~0.88 | Triplet | -CH₃ (C16) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the carbon atom bonded to the chlorine atom (C1) is significantly deshielded. The chemical shifts of the other carbon atoms in the long alkyl chain are very similar, resulting in a cluster of signals in the upfield region of the spectrum.[1][2]

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| ~45.1 | -CH₂-Cl (C1) |

| ~32.8 | -CH₂-CH₂-Cl (C2) |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~28.8 | -(CH₂)n- |

| ~26.8 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ (C15) |

| ~14.1 | -CH₃ (C16) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2924 | Strong | C-H stretch (asymmetric, -CH₂-) |

| ~2853 | Strong | C-H stretch (symmetric, -CH₂-) |

| ~1467 | Medium | C-H bend (scissoring, -CH₂-) |

| ~722 | Medium | C-H rock (- (CH₂)n-, n ≥ 4) |

| ~650 | Medium-Weak | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy (General Protocol)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (FT-IR, Liquid Film/ATR)

Method 1: Liquid Film (using Salt Plates)

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a suitable dry solvent after use.

Method 2: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Synthesis of 1-Chlorohexadecane from Hexadecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1-chlorohexadecane from its precursor, hexadecanol (B772). This compound is a valuable chemical intermediate, particularly in the production of surfactants and other specialized molecules.[1] This document details established synthetic methodologies, including chlorination with thionyl chloride and the Appel reaction, providing in-depth experimental protocols for each. A comparative analysis of these methods is presented, supported by quantitative data to aid researchers in selecting the most suitable protocol for their specific needs. Furthermore, this guide includes detailed characterization data for this compound and visual diagrams of the synthetic pathways and experimental workflows.

Introduction

This compound, also known as cetyl chloride or hexadecyl chloride, is a long-chain alkyl halide with the molecular formula C16H33Cl.[2][3][4][5][6] Its structure, featuring a reactive chlorine atom at the terminus of a sixteen-carbon chain, makes it a versatile building block in organic synthesis.[1] The primary application of this compound lies in its role as an intermediate in the manufacturing of various organic compounds, including surfactants, which are essential components in detergents, emulsifiers, and personal care products. The controlled synthesis of this compound from hexadecanol is a critical process for ensuring high purity and yield, which are paramount for its industrial and research applications. This guide focuses on the most common and effective laboratory-scale methods for this transformation.

Synthetic Methodologies

The conversion of a primary alcohol like hexadecanol to its corresponding alkyl chloride is a fundamental transformation in organic chemistry. This can be achieved through several reagents, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. This guide will focus on two prominent methods: chlorination using thionyl chloride and the Appel reaction. A third method utilizing phosphorus trichloride (B1173362) will also be discussed.

Chlorination with Thionyl Chloride

The reaction of alcohols with thionyl chloride (SOCl2) is a widely used method for the synthesis of alkyl chlorides. The reaction is particularly advantageous because the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[7] The reaction can be performed with or without a base, such as pyridine (B92270), which influences the reaction mechanism and stereochemistry. For primary alcohols like hexadecanol, the reaction generally proceeds via an SN2 mechanism, leading to inversion of configuration if a chiral center were present.[7]

The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl4).[8][9] This reaction is known for its high yields and tolerance of a wide range of functional groups.[9] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the chloride ion in an SN2 reaction.[8][9] A significant advantage of the Appel reaction is its occurrence under neutral conditions.[10] However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which must be separated from the desired product.[8]

Chlorination with Phosphorus Trichloride

Phosphorus trichloride (PCl3) is another effective reagent for the conversion of primary alcohols to alkyl chlorides. The reaction involves the displacement of the hydroxyl group by a chloride ion. This method is generally straightforward but requires careful handling of the corrosive and water-sensitive PCl3.

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on factors such as desired yield, purity, reaction conditions, and the scale of the synthesis. The following table summarizes the key quantitative parameters for the discussed methods.

| Parameter | Thionyl Chloride Method | Appel Reaction | Phosphorus Trichloride Method |

| Primary Reagents | Thionyl chloride (SOCl2), Pyridine (optional) | Triphenylphosphine (PPh3), Carbon tetrachloride (CCl4) | Phosphorus trichloride (PCl3) |

| Typical Solvent | Dichloromethane (B109758), Toluene, or neat | Dichloromethane, Carbon tetrachloride | None or inert solvent (e.g., Chloroform) |

| Reaction Temperature | 0°C to reflux | 0°C to room temperature | 0°C to reflux |

| Typical Reaction Time | 1 - 4 hours | 1 - 3 hours | 2 - 5 hours |

| Reported Yield Range | 70-90% (general for primary alcohols) | 75-96% (general for primary alcohols)[1][10] | 80-95% (general for primary alcohols) |

| Byproducts | SO2 (gas), HCl (gas) | Triphenylphosphine oxide (solid) | Phosphorous acid (H3PO3) (solid) |

| Purification Method | Distillation, Washing | Column chromatography, Precipitation of byproduct, Distillation | Distillation, Washing |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound from hexadecanol.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

Hexadecanol (1-hexadecanol)

-

Thionyl chloride (SOCl2)

-

Pyridine (optional, dried)

-

Dichloromethane (DCM, anhydrous)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve hexadecanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If using pyridine, a solution of hexadecanol and pyridine (1.2 eq) in DCM should be prepared before the addition of thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via the Appel Reaction

Materials:

-

Hexadecanol (1-hexadecanol)

-

Triphenylphosphine (PPh3)

-

Carbon tetrachloride (CCl4, anhydrous)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve hexadecanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of carbon tetrachloride (1.2 eq) in anhydrous dichloromethane to the stirred mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, add pentane or hexane to the mixture to precipitate the triphenylphosphine oxide.

-

Filter the mixture and wash the solid with fresh pentane or hexane.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be further purified by silica (B1680970) gel column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) or vacuum distillation to yield pure this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

1H NMR: The proton NMR spectrum of this compound is expected to show a triplet at approximately 3.5 ppm corresponding to the two protons on the carbon adjacent to the chlorine atom. The other methylene (B1212753) protons will appear as a broad multiplet between 1.2 and 1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm.[2][11]

-

13C NMR: The carbon NMR spectrum will show a peak for the carbon attached to the chlorine at around 45 ppm. The other carbon signals of the alkyl chain will appear in the upfield region.[2]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations around 2850-2960 cm-1 and a C-Cl stretching vibration in the range of 600-800 cm-1.[4][5]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom.

Visualizations

Synthetic Pathways

Caption: Synthetic routes from hexadecanol to this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from hexadecanol can be effectively achieved through various methods, with the thionyl chloride and Appel reaction protocols being among the most reliable and high-yielding. The choice between these methods will depend on the specific requirements of the researcher, including the desired purity, available equipment, and scale of the reaction. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully synthesizing this important chemical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

- 1. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexadecane, 1-chloro- [webbook.nist.gov]

- 5. Hexadecane, 1-chloro- [webbook.nist.gov]

- 6. Hexadecane, 1-chloro- [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. Appel Reaction [organic-chemistry.org]

- 10. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 11. This compound(4860-03-1) 1H NMR spectrum [chemicalbook.com]

The Carbon-Chlorine Bond in 1-Chlorohexadecane: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexadecane (C₁₆H₃₃Cl), a long-chain primary alkyl chloride, serves as a versatile intermediate in organic synthesis, particularly in the production of surfactants and quaternary ammonium (B1175870) compounds.[1][2] The reactivity of this molecule is fundamentally governed by the properties of its carbon-chlorine (C-Cl) bond. This technical guide provides an in-depth analysis of the C-Cl bond's reactivity in this compound, focusing on the primary reaction pathways: nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). This document details the underlying principles, experimental considerations, and factors that dictate the reaction outcomes, offering valuable insights for professionals in research and development.

The Nature of the Carbon-Chlorine Bond

The C-Cl bond in this compound is a polar covalent bond due to the difference in electronegativity between carbon and chlorine. This polarity results in a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the chlorine atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

While the C-Cl bond is polar, its strength is a critical factor in determining reactivity. The average bond energy of a C-Cl bond is approximately 327 kJ/mol.[3] This relatively high bond energy, compared to C-Br (285 kJ/mol) and C-I (213 kJ/mol), means that this compound is generally less reactive than its bromo and iodo analogues.[3]

Key Reaction Pathways: Sₙ2 and E2

As a primary alkyl halide, this compound predominantly undergoes two competing reaction mechanisms: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). The outcome of the reaction is highly dependent on the reaction conditions.

Nucleophilic Substitution (Sₙ2)

The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the chloride ion (the leaving group). This backside attack results in an inversion of stereochemistry at the carbon center. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4][5]

Rate Law: Rate = k[C₁₆H₃₃Cl][Nucleophile]

Bimolecular Elimination (E2)

The E2 mechanism is also a single-step, concerted reaction. In this pathway, a strong base abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon) while the C-Cl bond breaks and a double bond forms between the α and β carbons. For the E2 reaction to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[6][7]

Rate Law: Rate = k[C₁₆H₃₃Cl][Base]

Factors Influencing Reactivity and Selectivity (Sₙ2 vs. E2)

The competition between Sₙ2 and E2 pathways for this compound is governed by several key factors. As a primary alkyl halide, Sₙ2 reactions are generally favored, especially with good nucleophiles that are weak bases.[8][9] However, the use of strong, sterically hindered bases can promote the E2 pathway.[8][9]

Table 1: Summary of Factors Affecting Sₙ2 vs. E2 Reactions of this compound

| Factor | Favors Sₙ2 | Favors E2 | Rationale |

| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered bases (e.g., potassium tert-butoxide) | Steric hindrance around the base disfavors nucleophilic attack at the α-carbon, promoting proton abstraction from the less hindered β-carbon.[10] |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, acetone) | Both polar aprotic and protic solvents can be used, often the conjugate acid of the base (e.g., tert-butanol (B103910) for potassium tert-butoxide). | Polar aprotic solvents enhance the nucleophilicity of anions by not solvating them as strongly as polar protic solvents.[11][12] |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures. |

| Leaving Group | Good leaving groups (Cl⁻ is a reasonably good leaving group) | Good leaving groups | A good leaving group is essential for both reactions as it is involved in the rate-determining step. |

Experimental Protocols

Detailed experimental procedures are crucial for controlling the reaction outcome. Below are representative protocols for conducting Sₙ2 and E2 reactions with this compound.

Sₙ2 Reaction: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound, a classic example of an Sₙ2 reaction.[13][14]

Table 2: Experimental Protocol for Williamson Ether Synthesis with this compound

| Step | Procedure |

| 1. Reagents and Setup | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (B1231860) (or another suitable alkoxide) and a polar aprotic solvent like anhydrous DMF or DMSO. |

| 2. Addition of Substrate | Slowly add this compound to the stirred alkoxide solution at room temperature. |

| 3. Reaction | Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS. |

| 4. Workup | After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). |

| 5. Purification | Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography. |

Sₙ2 Reaction: Synthesis of N-Hexadecylpyridinium Chloride

This protocol outlines the synthesis of a quaternary ammonium salt, another common application of Sₙ2 reactions with alkyl halides.[1][15]

Table 3: Experimental Protocol for the Synthesis of N-Hexadecylpyridinium Chloride

| Step | Procedure |

| 1. Reagents and Setup | In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of pyridine (B92270). |

| 2. Reaction | Heat the reaction mixture to 100-125 °C for 10-14 hours.[1] |

| 3. Isolation | After the reaction is complete, cool the mixture. The product, N-hexadecylpyridinium chloride, may precipitate. If so, it can be collected by filtration. If not, the excess pyridine can be removed under reduced pressure. |

| 4. Purification | The crude product can be recrystallized from a suitable solvent mixture, such as ethanol (B145695) and acetone, to obtain the purified N-hexadecylpyridinium chloride.[1] |

E2 Reaction: Synthesis of 1-Hexadecene (B165127)

This protocol describes the dehydrohalogenation of this compound to form 1-hexadecene using a strong, sterically hindered base.[16]

Table 4: Experimental Protocol for the E2 Elimination of this compound

| Step | Procedure |

| 1. Reagents and Setup | In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide in a suitable solvent like tert-butanol or THF. |

| 2. Addition of Substrate | Slowly add this compound to the stirred solution of the base. |

| 3. Reaction | Heat the reaction mixture to reflux and monitor the progress by GC-MS to observe the formation of 1-hexadecene. |

| 4. Workup | After completion, cool the reaction mixture and quench it by adding water. Extract the product with a non-polar organic solvent like pentane (B18724) or hexane. |

| 5. Purification | Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent by distillation. The resulting 1-hexadecene can be further purified by fractional distillation. |

Monitoring Reaction Kinetics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the kinetics of reactions involving this compound.[17][18] By taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples, one can determine the concentration of the reactant and product(s) over time. This data allows for the determination of the reaction rate and the rate constant.

Conclusion

The reactivity of the carbon-chlorine bond in this compound is a well-defined yet versatile aspect of its chemistry, primarily governed by the principles of Sₙ2 and E2 reactions. As a primary alkyl halide, it shows a preference for the Sₙ2 pathway, which can be exploited for the synthesis of a variety of compounds. However, by carefully selecting the reaction conditions, particularly the use of strong, sterically hindered bases and elevated temperatures, the E2 elimination pathway can be favored to produce 1-hexadecene. A thorough understanding of the interplay between the substrate, nucleophile/base, solvent, and temperature is paramount for researchers and drug development professionals to effectively control the outcome of reactions involving this compound and to harness its full potential as a synthetic intermediate. The application of modern analytical techniques like GC-MS further enables the precise monitoring and optimization of these transformations.

References

- 1. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Common Bond Energies (D [wiredchemist.com]

- 4. web.viu.ca [web.viu.ca]

- 5. youtube.com [youtube.com]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. home.iitk.ac.in [home.iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]

- 10. SN2 vs E2 [chemistrysteps.com]

- 11. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]

- 12. users.wfu.edu [users.wfu.edu]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Chlorohexadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the essential thermochemical data for 1-chlorohexadecane (CAS No: 4860-03-1). The following sections detail its key physical and thermochemical properties, outline the experimental methodologies used for their determination, and present a logical workflow for the acquisition and application of such data in research and development.

Core Thermochemical and Physical Data of this compound

This compound is a long-chain alkyl halide with the chemical formula C₁₆H₃₃Cl. Accurate thermochemical data is crucial for its application as a chemical intermediate, in the synthesis of surfactants and pharmaceuticals, and in materials science. A summary of its key physical and thermochemical properties is presented below.

Physical Properties

The fundamental physical properties of this compound are summarized in Table 1. These values are essential for handling, storage, and process design.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 260.89 g/mol | [1][2] |

| Melting Point | 8 - 17.9 °C | [3][4][5] |

| Boiling Point | 321.8 - 322 °C | [3][4][5] |

| Density | 0.860 - 0.865 g/mL at 25 °C | [3][4][5] |

| Refractive Index | 1.449 - 1.4503 at 20 °C | [4][6] |

| Vapor Pressure | 1.7 hPa at 140 °C | [5] |

| Flash Point | 136 °C | [4][5] |

| Autoignition Temperature | 220 °C | [5] |

Thermochemical Properties

The thermochemical data for this compound, including enthalpy, entropy, and heat capacity, are critical for understanding its energetic behavior in chemical reactions and phase transitions. The NIST/TRC Web Thermo Tables provide critically evaluated data over a range of temperatures.[7]

Table 2: Enthalpy, Entropy, and Heat Capacity of this compound

| Property | Phase | Temperature Range (K) | Source(s) |

| Enthalpy | Liquid (in equilibrium with Gas) | 250 - 750 | [7] |

| Ideal Gas | 200 - 1500 | [7] | |

| Entropy | Liquid (in equilibrium with Gas) | 250 - 750 | [7] |

| Ideal Gas | 200 - 1500 | [7] | |

| Heat Capacity at Saturation Pressure | Liquid (in equilibrium with Gas) | 250 - 750 | [7] |

| Heat Capacity at Constant Pressure | Ideal Gas | 200 - 1500 | [7] |

| Enthalpy of Vaporization | Liquid to Gas | 255 - 767.3 | [7][8] |

A specific value for the heat of vaporization is reported as 54.1 kJ/mol.[6]

Experimental Methodologies for Thermochemical Data Determination

The determination of the thermochemical properties of organic compounds like this compound relies on a suite of well-established experimental techniques. While specific protocols for this compound are not extensively detailed in publicly available literature, the following sections describe the general methodologies employed for such measurements.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Combustion Calorimetry: This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[9] The heat released during the combustion is measured by the temperature change of the surrounding water bath. The standard enthalpy of combustion (ΔcH°) is then calculated. The enthalpy of formation can be derived using Hess's law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[10] For chlorine-containing compounds, the formation of hydrochloric acid in the final state must also be accounted for.

Heat Capacity

The specific heat capacity (cₚ) of a substance is the amount of heat required to raise the temperature of a unit mass by one degree.

Differential Scanning Calorimetry (DSC): DSC is a widely used technique for measuring the heat capacity of liquids and solids.[11][12] A sample and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.[11] The measurement involves heating the sample pan, a reference pan, and a pan containing the sample, and comparing the heat flow signals.[11]

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Gas Chromatography (GC): Gas chromatography can be utilized to determine vapor pressures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[13][14] In this method, the retention time of the compound on a chromatographic column is measured at different temperatures. The vapor pressure is related to the retention time, and a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope proportional to the enthalpy of vaporization.[14][15]

Logical Workflow for Thermochemical Data Analysis

The determination and application of thermochemical data for a compound like this compound follows a logical progression. The following diagram illustrates a typical workflow from initial substance characterization to the final application of the data in research and development.

This workflow begins with the fundamental step of ensuring the purity of the this compound sample, followed by the experimental determination of its physical and thermochemical properties. The raw experimental data is then processed to calculate key thermodynamic quantities. Finally, this validated data is applied in various fields, including chemical engineering, reaction kinetics, safety assessments, and pharmaceutical development.

References

- 1. Hexadecane, 1-chloro- (CAS 4860-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

- 8. Hexadecane, 1-chloro- [webbook.nist.gov]

- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]